6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S3318810
CAS No.
896722-50-2
M.F
C13H9ClN2O2S
M. Wt
292.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyrid...

CAS Number

896722-50-2

Product Name

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74

InChI

InChI=1S/C13H9ClN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H

InChI Key

MLCIWUYAGVFRMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound characterized by a pyrrolopyridine core. This structure incorporates several functional groups, including a chloro group and a phenylsulfonyl moiety, which contribute to its unique chemical properties. The molecular formula of this compound is C₁₄H₉ClN₂O₃S, and its molecular weight is approximately 320.8 g/mol . The presence of the pyrrolopyridine ring enhances its aromaticity and potential reactivity in various

The reactivity of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is influenced by its functional groups:

  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, making it susceptible to attack by nucleophiles.
  • Condensation Reactions: The aldehyde functionality can engage in condensation reactions, potentially forming new compounds through interactions with amines or alcohols .

These reactions are critical for synthesizing derivatives and exploring the compound's reactivity profile.

Research indicates that derivatives of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant biological activities. For example, some pyrrolo[2,3-b]pyridine derivatives have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This suggests potential applications in cancer therapy by targeting aberrant FGFR signaling pathways . Additionally, studies have indicated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, highlighting their therapeutic potential.

Synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolopyridine Core: Starting from appropriate pyridine and pyrrole precursors.
  • Introduction of the Chloro Group: Chlorination can be achieved through halogenation techniques.
  • Sulfonylation: The phenylsulfonyl group can be introduced via reaction with benzenesulfonyl chloride under basic conditions to yield the final product .

These steps may vary depending on specific reagents and conditions used.

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has potential applications in medicinal chemistry, particularly as a lead compound for developing anti-cancer agents targeting FGFRs. Its structural features make it a candidate for further modifications to enhance biological activity and selectivity against specific cancer types. Additionally, it may serve as a building block for synthesizing other biologically active compounds.

Interaction studies are crucial for understanding the binding affinity and mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines and determine IC₅₀ values for various targets.

Such studies provide insights into its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine744209-63-00.94
5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1227267-08-40.94
4,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1227269-27-30.92
4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1227269-27-30.90
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1228665-75-50.88

These compounds exhibit variations in their substituents and may possess different biological activities or reactivities compared to 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The unique combination of functional groups in the latter contributes to its distinct properties and potential applications in drug development.

XLogP3

3.5

Wikipedia

1-(Benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-19-2023

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